molecular formula C13H11NO2S B2491481 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid CAS No. 1506363-64-9

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid

Cat. No. B2491481
CAS RN: 1506363-64-9
M. Wt: 245.3
InChI Key: YGUZSAIUUARYTB-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is a compound of interest within the realm of organic chemistry, particularly in the study of sulfur-containing heterocyclic compounds. These molecules are known for their diverse chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and material science.

Synthesis Analysis

The synthesis of compounds similar to this compound involves multi-step organic reactions, starting from base heterocyclic scaffolds. For instance, the synthesis of related heterocyclic compounds has been reported through reactions involving condensation, sulfuration, and functional group transformations, offering a pathway that could be adapted for the synthesis of our target compound (Ç. Y. Ataol & Ö. Ekici, 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through techniques such as X-ray crystallography, revealing complex interactions such as hydrogen bonding and π-π stacking that contribute to their stability and reactivity (K. M. Tawfiq et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the electron-rich sulfur and nitrogen atoms. The reactivity can be further tailored by substituents on the phenyl and pyridyl rings, which can direct the course of reactions and stabilize reactive intermediates (M. Chakravarty et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. Intermolecular forces such as hydrogen bonding and van der Waals interactions significantly affect these properties, which can be modulated through molecular design (M. Percino et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The presence of a sulfanyl group adjacent to an acetic acid moiety, for example, could influence the compound's acidity and its behavior in condensation reactions (A. Dylong et al., 2014).

Scientific Research Applications

Photophysical and Thermal Properties

  • Novel fluorescent derivatives related to 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid were synthesized, exhibiting good fluorescence quantum yields and reasonable thermal stability. These compounds could be useful in material sciences for applications requiring stable fluorescent properties (Padalkar, Phatangare, & Sekar, 2013).

Metal-Organic Frameworks (MOFs)

  • Derivatives of this acid have been used in creating lanthanide-metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2, indicating potential applications in gas separation and storage technologies (Cui, Zhang, Zhao, Fu, & Sun, 2016).

Chemosensor for Mercury Detection

Synthesis of Novel Compounds

  • Synthesis of new series of pyridine and fused pyridine derivatives, involving this compound, has been explored, contributing to the field of organic chemistry and drug development (Al-Issa, 2012).

Luminescent Platinum(II) Complexes

Metal Coordination Chemistry

Supramolecular Chemistry

  • It has also been applied in supramolecular chemistry to study hydrogen-bonding motifs, which is crucial for understanding molecular interactions and designing new materials (Long, Zhou, Parkin, & Li, 2014).

properties

IUPAC Name

2-phenyl-2-pyridin-4-ylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZSAIUUARYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1506363-64-9
Record name 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid
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